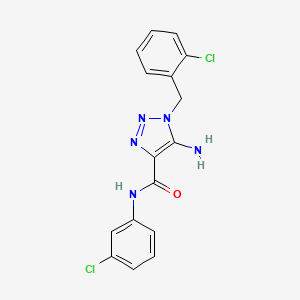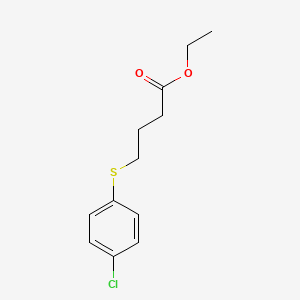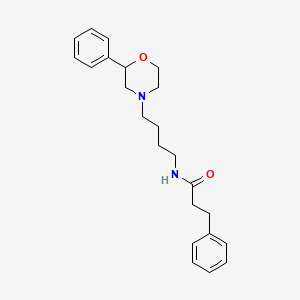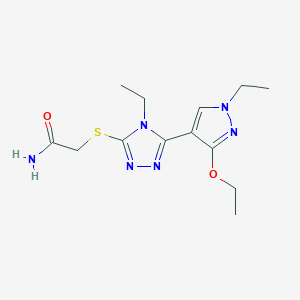
5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential applications in various fields. One such compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized from 4-chlorobenzenamine in a multi-step process. The reaction conditions were optimized to achieve a high yield of 88%, with the final product being characterized by 1H NMR and MS. Although this compound is not the exact one mentioned in the command prompt, the synthesis process shares similarities in the use of chlorinated starting materials and the formation of a triazole ring, which is a common structural motif in these compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This structure is known for its versatility and ability to engage in various chemical reactions due to the presence of multiple reactive sites. The specific compound mentioned in the command prompt would likely exhibit similar structural features, with the presence of chlorobenzyl and chlorophenyl groups potentially influencing its reactivity and physical properties .
Chemical Reactions Analysis
Triazole derivatives can undergo a range of chemical reactions, including heterocyclization. The study on thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid explored their reactions with bifunctional reagents, leading to the synthesis of new heterocyclic polycyclic ensembles. These ensembles contain a 1,2,3-triazole fragment, a thiazole, and a residue of the natural alkaloid cytisine. This indicates that the triazole core can be a building block for more complex heterocyclic structures, which could be relevant for the compound .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, we can infer that the compound would exhibit properties typical of chlorinated aromatic compounds and triazoles. These might include moderate to high stability, potential for hydrogen bonding due to the amino group, and a certain degree of solubility in organic solvents. The chlorophenyl and chlorobenzyl groups would contribute to the compound's lipophilicity and could affect its boiling and melting points .
Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The molecule is considered suitable for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which is useful in preparing triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activity of Schiff Base Sulfur Ether Derivatives
Research into Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit has shown that these compounds exhibit significant antifungal activity, indicating their potential in addressing fungal infections (Zheng Yu-gu, 2015).
Crystal Structure and Dimroth Rearrangement
The study of crystal structures of triazole derivatives contributes to understanding the Dimroth rearrangement and designing molecules with optimized properties for various applications (L'abbé et al., 2010).
Antiviral Activities Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been found to possess significant antiviral activities against bird flu influenza (H5N1), demonstrating the molecule's potential in antiviral drug development (Hebishy et al., 2020).
Anticancer Potential
N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results against breast cancer cell lines (Butler et al., 2013).
Novel Antimicrobial Agents
The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents emphasizes the molecule's role in developing new treatments for bacterial and fungal infections (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZSYKXIRIMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)


![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
